Bikinin

Overview

Description

Bikinin is a strong activator of brassinosteroid (BR) signaling . It is an Arabidopsis GSK-3 Inhibitor, an Arabidopsis SHAGGY-related Kinase Inhibitor, and a GSK-3-like Kinase BIN2 Inhibitor . This compound directly inhibits BIN2 (group II GSK3s) by interfering with ATP binding .

Synthesis Analysis

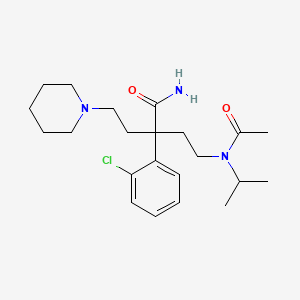

This compound was identified in a chemical genetics screen as an inhibitor targeting GSK-3/Shaggy-like kinases . A pyridine ring with an amido succinic acid residue in position 2 and a halogen in position 5 were crucial for inhibitory activity . The compound with an iodine substituent in position 5, denoted iodothis compound, was most active in inhibiting BIN2 activity in vitro .Molecular Structure Analysis

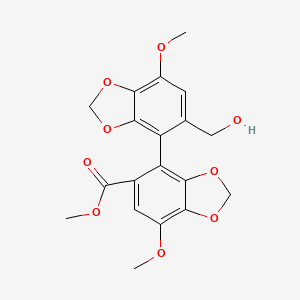

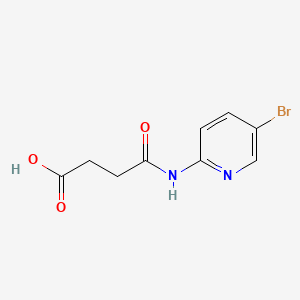

The molecular formula of this compound is C9H9BrN2O3 . The molecular weight is 273.08 .Chemical Reactions Analysis

This compound is a non-steroidal compound that acts as an ATP-competitive inhibitor for plant GSK-3/Shaggy-like kinases . It induces constitutive brassinosteroid responses .Physical And Chemical Properties Analysis

This compound is a white to tan powder . It is soluble in DMSO .Scientific Research Applications

Cross-talk between Brassinosteroid and Auxin Signaling

Bikinin, identified as a plant-specific glycogen synthase kinase 3 (GSK3) inhibitor, has shown to play a crucial role in the cross-talk between brassinosteroid and auxin signaling pathways in plants. A proteome-wide cellular thermal shift assay coupled with mass spectrometry (CETSA MS) revealed that this compound altered the thermal stability of its direct targets and GSK3-interacting proteins in Arabidopsis cells. This interaction was particularly notable in the regulation of the auxin carrier PIN-FORMED1 (PIN1), affecting its polarity and, consequently, the vascular patterning in leaves. This discovery opens new avenues in understanding the intricate signaling networks in plants and their impact on plant growth and development (Lu et al., 2022).

Enhancement of Plant Growth

This compound has been previously recognized as one of the most active brassinolide (BL) mimetics, substances that mimic the activity of brassinosteroids, a class of plant hormones. A study exploring various this compound analogues revealed that modifications to this compound's structure, specifically replacing the pyridine ring with different heterocyclic groups, can significantly improve its growth-promoting activity in plants like Arabidopsis and rice. This finding is crucial for agricultural applications where the optimization of plant growth under various conditions is desired (Liu et al., 2018).

Brassinosteroid Signaling Activation

The role of this compound in brassinosteroid (BR) signaling was elucidated through a phenotype-based compound screen, which identified this compound as a small molecule that activates BR signaling downstream of the BR receptor by directly binding to the GSK3 BIN2 and acting as an ATP competitor. This action of this compound leads to the inhibition of a subset of Arabidopsis thaliana GSK3-like kinases, revealing that GSK3 inhibition is a key mode of BR signaling activation. This discovery provides a significant tool for dissecting regulatory mechanisms in BR signaling pathways and has implications for plant biology research and agricultural applications (De Rybel et al., 2009).

Stress Mitigation in Barley

In agricultural science, this compound has demonstrated its utility by alleviating the long-term effects of salinity stress in barley. The compound's interaction with the Glycogen Synthase Kinase 3 (GSK3) family, which controls the brassinosteroid signaling pathway, plays a significant role in enhancing the salt tolerance of barley. This interaction suggests that this compound and its influence on the BR signaling pathway can be leveraged to improve crop resistance to salinity and potentially other stresses, offering a promising approach for plant breeding and agricultural productivity (Groszyk & Przyborowski, 2022).

Mechanism of Action

Target of Action

Bikinin primarily targets the Glycogen Synthase Kinase 3 (GSK3)/Shaggy-like kinases . These kinases are key players in the brassinosteroid (BR) signaling pathway , which impacts plant development and participates in response to various stressors, including wounding, pathogens, and salt stress .

Mode of Action

This compound acts as an ATP-competitive inhibitor of GSK3/Shaggy-like kinases . It interacts with these kinases, leading to changes in their activity . Specifically, this compound inhibits the activity of BIN2, a GSK3-like kinase, in vitro . This inhibition results in the activation of the BR signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the BR signaling pathway . This pathway is involved in many plant developmental processes and stress responses . The inhibition of GSK3/Shaggy-like kinases by this compound leads to the activation of this pathway, modulating the expression of thousands of genes and resulting in various biological responses .

Result of Action

The action of this compound leads to molecular and cellular effects that mimic the action of brassinosteroids . These effects include changes in plant growth, architecture, leaf size and angle, and seed yield . For instance, treatment with this compound has been shown to induce brassinosteroid-like responses in vivo, leading to distinct phenotypic changes in shoot and root growth, leaf development, and photosystem II efficiency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the study found a link between plant growth under salinity stress and sensitivity to this compound . This suggests that the effectiveness of this compound can be influenced by environmental stressors such as salinity.

Safety and Hazards

Future Directions

Bikinin has been used in research to study its effects on plant growth under stress conditions . It has been found that the effects of this compound on plant growth under salinity stress are genotype- and dose-dependent . This suggests that this compound could be used in the future to improve crops’ resistance to salinity or other stresses .

properties

IUPAC Name |

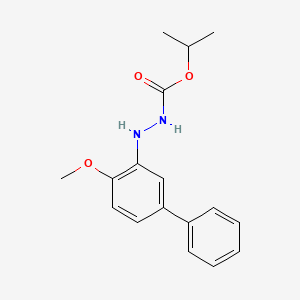

4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYYQDHEDOXWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349448 | |

| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188011-69-0 | |

| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(5-Bromo-2-pyridinyl)amino]-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is bikinin?

A1: this compound is a small-molecule inhibitor that specifically targets plant glycogen synthase kinase 3 (GSK3)-like kinases. [, , , , ]

Q2: What are GSK3-like kinases and why are they important in plants?

A2: GSK3-like kinases are enzymes that play essential roles in various plant processes, including growth, development, and stress responses. They are key regulators of brassinosteroid (BR) signaling, a crucial pathway for plant growth and development. [, , , , , ]

Q3: How does this compound affect GSK3-like kinases?

A3: this compound acts as a competitive inhibitor of GSK3-like kinases, binding to the ATP-binding site of the enzyme and preventing its activity. This inhibition leads to downstream effects on BR signaling and other pathways. [, , , ]

Q4: What are the downstream effects of this compound treatment in plants?

A4: this compound treatment can lead to a range of effects in plants, including:* Enhanced growth: this compound can promote plant growth, particularly in roots and shoots, by inhibiting GSK3-like kinases and activating BR signaling. [, , , , , ] * Altered development: this compound can affect various developmental processes, such as vascular tissue differentiation, stomatal development, and leaf morphology, by modulating GSK3-like kinase activity. [, , , , ] * Modified stress responses: this compound can influence plant responses to abiotic stresses like salinity by interacting with ABA signaling, which is also regulated by GSK3-like kinases. [, , , ]

Q5: Does this compound affect all GSK3-like kinases equally?

A5: this compound can interact with multiple GSK3-like kinases in plants, but its affinity and effects may vary depending on the specific kinase and plant species. [, ] For instance, this compound was shown to interact with seven AtSK family members in Arabidopsis. []

Q6: Can this compound help to understand the role of specific GSK3-like kinases?

A6: Yes, this compound has been successfully used as a tool to investigate the function of individual GSK3-like kinases by comparing its effects in different plant species and genetic backgrounds. [, , , ]

Q7: What is the molecular formula and weight of this compound?

A7: While the exact molecular formula and weight are not provided in these abstracts, they mention this compound as a small molecule with a specific chemical structure. [, ] More detailed information would require referring to the original research articles.

Q8: How does the structure of this compound relate to its activity?

A8: Research suggests that modifications to the this compound structure can significantly impact its activity, potency, and selectivity towards different GSK3-like kinases. [, ] Specific structure-activity relationship (SAR) studies have focused on developing this compound analogs with improved properties. [, , ]

Q9: Have any this compound analogs been developed?

A9: Yes, researchers have synthesized several this compound analogs to improve its properties, such as enhancing its growth-promoting activity in plants like Arabidopsis and rice. [, , ]

Q10: How is this compound used in plant research?

A10: this compound serves as a powerful tool for studying:* BR signaling pathways: By inhibiting GSK3-like kinases, this compound helps to unravel the complexities of BR signaling and its interactions with other pathways. [, , , ]* Plant development: Researchers use this compound to investigate the role of GSK3-like kinases in controlling various developmental processes, such as vascular tissue formation and stomatal patterning. [, , ] * Stress tolerance mechanisms: this compound aids in understanding how plants respond to abiotic stresses, like salinity, and how these responses are mediated by GSK3-like kinases and their interactions with other signaling pathways. [, , ]

Q11: What are the advantages of using this compound over genetic approaches to study GSK3-like kinases?

A11: this compound offers several advantages:* Overcoming redundancy: It can inhibit multiple GSK3-like kinases simultaneously, overcoming functional redundancy issues often encountered with genetic mutants. [, ]* Specificity: this compound demonstrates a degree of specificity towards GSK3-like kinases, minimizing off-target effects. [, , ]* Temporal and spatial control: Researchers can apply this compound to specific tissues or developmental stages, providing precise control over its effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.